2'-Azetidinomethyl-3,4-difluorobenzophenone
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Overview
Description
2’-Azetidinomethyl-3,4-difluorobenzophenone is a synthetic organic compound characterized by the presence of an azetidine ring attached to a benzophenone structure with two fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Azetidinomethyl-3,4-difluorobenzophenone typically involves the reaction of 3,4-difluorobenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 2’-Azetidinomethyl-3,4-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity of the final product.
Types of Reactions:
Oxidation: 2’-Azetidinomethyl-3,4-difluorobenzophenone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions, where the azetidine ring or the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2’-Azetidinomethyl-3,4-difluorobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-3,4-difluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and the fluorine atoms play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone
- 2-Azetidinomethyl-3’-fluorobenzophenone
- 2-Azetidinomethyl-4’-fluorobenzophenone
Comparison: Compared to its similar compounds, 2’-Azetidinomethyl-3,4-difluorobenzophenone is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of the azetidine ring also adds to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKIIWVYNKNIIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643730 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-33-4 |
Source
|
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3,4-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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